molecular formula C20H29N3O2 B6700884 N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide

N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide

Cat. No.: B6700884
M. Wt: 343.5 g/mol
InChI Key: OFJMZGIXUJWLOT-UHFFFAOYSA-N
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Description

N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a phenyl ring, and an oxazole moiety, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-7-17(18-13(2)22-25-15(18)4)20(24)21-14(3)19(23(5)6)16-11-9-8-10-12-16/h8-12,14,17,19H,7H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJMZGIXUJWLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(ON=C1C)C)C(=O)NC(C)C(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 1-(dimethylamino)-1-phenylpropan-2-ol and 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. These intermediates are then coupled under specific conditions to form the final product.

  • Step 1: Synthesis of 1-(dimethylamino)-1-phenylpropan-2-ol

      Reagents: Benzaldehyde, dimethylamine, and a reducing agent like sodium borohydride.

      Conditions: The reaction is typically carried out in an alcohol solvent at low temperatures to control the reaction rate.

  • Step 2: Synthesis of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid

      Reagents: Acetone, hydroxylamine hydrochloride, and a base such as sodium hydroxide.

      Conditions: The reaction is performed under reflux conditions to facilitate the formation of the oxazole ring.

  • Step 3: Coupling Reaction

      Reagents: 1-(dimethylamino)-1-phenylpropan-2-ol, 3,5-dimethyl-1,2-oxazole-4-carboxylic acid, and a coupling agent like dicyclohexylcarbodiimide (DCC).

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at room temperature.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted amides and ethers.

Scientific Research Applications

N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(dimethylamino)-1-phenylpropan-2-yl]acetamide
  • N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Uniqueness

N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and dimethylamino group contribute to its reactivity and potential pharmacological effects, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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